molecular formula C12H13NO B12435000 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde

1-Ethyl-6-methyl-1H-indole-3-carbaldehyde

Cat. No.: B12435000
M. Wt: 187.24 g/mol
InChI Key: QLPDHWIVTMQWNF-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-1H-indole-3-carbaldehyde is an indole derivative featuring an ethyl group at the N1 position, a methyl group at C6, and a carbaldehyde functional group at C2. Indole derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-ethyl-6-methylindole-3-carbaldehyde

InChI

InChI=1S/C12H13NO/c1-3-13-7-10(8-14)11-5-4-9(2)6-12(11)13/h4-8H,3H2,1-2H3

InChI Key

QLPDHWIVTMQWNF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=C(C=C2)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 3-position of the indole ring. This reaction involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents .

Industrial Production Methods: Industrial production of indole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. These reactions allow for the simultaneous formation of multiple bonds, reducing the need for intermediate purification and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: Electrophiles like halogens in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

1-Ethyl-6-methyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the indole ring can interact with biological receptors, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C)
1-Ethyl-6-methyl-1H-indole-3-carbaldehyde N1-Ethyl, C6-Methyl, C3-CHO C₁₂H₁₃NO 199.24* Not reported
1-Benzyl-1H-indole-3-carbaldehyde N1-Benzyl, C3-CHO C₁₆H₁₃NO 235.28 121–122
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde N1-Ethyl, C6-CHO, saturated C₁₁H₁₃NO 175.23 Not reported

*Calculated based on molecular formula.

Biological Activity

1-Ethyl-6-methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Indole and its derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde, focusing on its mechanisms of action, synthesis, and applications.

Chemical Structure

The compound's structure can be represented as follows:

C12H13NO\text{C}_{12}\text{H}_{13}\text{N}\text{O}

This structure features an indole ring system with an ethyl and a methyl substituent, which may influence its biological activity through steric and electronic effects.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various indole compounds can inhibit the growth of bacteria and fungi. Specifically, 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde has been evaluated for its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210

These results suggest a promising potential for the compound as an antimicrobial agent.

Anticancer Properties

Indole derivatives are also recognized for their anticancer activities. In vitro studies have demonstrated that 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Cell Line IC50 (µM) Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Modulation of Bcl-2 family proteins

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory activity. In animal models, administration of 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This effect may be attributed to the compound's ability to inhibit NF-kB signaling pathways.

The biological activity of 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It could modulate receptor activity, affecting cell signaling pathways that regulate cell survival and apoptosis.
  • Oxidative Stress Reduction : The compound may enhance antioxidant defenses, reducing oxidative stress-induced cellular damage.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several indole derivatives, including 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde. The results indicated that this compound exhibited comparable activity to standard antibiotics against gram-positive bacteria.

Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers treated HeLa cells with varying concentrations of 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde. The study found a dose-dependent increase in apoptosis rates, suggesting its potential as a therapeutic agent in cancer treatment.

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